molecular formula C21H22BN3O2 B11929541 2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine

2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine

Cat. No.: B11929541
M. Wt: 359.2 g/mol
InChI Key: HIGJBIVBPHAUNA-UHFFFAOYSA-N
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Description

2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-[1,3,5]triazine (CAS: 1219956-23-6) is a boron-containing triazine derivative widely employed as a key intermediate in organic synthesis, particularly in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions . Its structure features a central 1,3,5-triazine core substituted with two phenyl groups at the 2- and 4-positions and a pinacol boronate ester at the 6-position. The electron-deficient triazine core enhances charge-transfer properties, making it valuable in optoelectronic applications such as dye-sensitized solar cells (DSSCs) .

Properties

Molecular Formula

C21H22BN3O2

Molecular Weight

359.2 g/mol

IUPAC Name

2,4-diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,5-triazine

InChI

InChI=1S/C21H22BN3O2/c1-20(2)21(3,4)27-22(26-20)19-24-17(15-11-7-5-8-12-15)23-18(25-19)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

HIGJBIVBPHAUNA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

The initial step involves coupling 2-chloro-4,6-diphenyl-1,3,5-triazine with 3-bromophenylboronic acid to form 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine.

Reaction Conditions

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.3 mmol)

  • Base : Sodium carbonate (Na₂CO₃, 2 M aqueous solution, 20 mL)

  • Solvents : Toluene (100 mL) and ethanol (20 mL)

  • Temperature : 90°C

  • Duration : 12 hours

  • Workup : Extraction with dichloromethane/water, drying over MgSO₄, and column chromatography (petroleum ether).

Characterization Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.89 (t, J = 1.75 Hz, 1H), 8.80–8.68 (m, 5H), 7.76–7.55 (m, 7H), 7.45 (t, J = 7.8 Hz, 1H).

Table 1: Key Parameters for Suzuki-Miyaura Cross-Coupling

ParameterValue
Catalyst Loading1.5 mol%
Solvent SystemToluene/Ethanol (5:1 v/v)
Reaction YieldNot Reported
Purification MethodColumn Chromatography

Miyaura Borylation Reaction

The intermediate from Step 1 undergoes borylation with bis(pinacolato)diboron to introduce the dioxaborolan-2-yl group.

Reaction Conditions

  • Catalyst : Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.15 mmol)

  • Base : Potassium acetate (KOAc, 30 mmol)

  • Solvent : Tetrahydrofuran (THF, 80 mL)

  • Temperature : 80°C

  • Duration : 12 hours

  • Workup : Extraction with dichloromethane/water, drying over MgSO₄, and column chromatography (petroleum ether/dichloromethane 1:1).

Characterization Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 9.14 (s, 1H), 8.88–8.75 (m, 5H), 8.05 (m, 1H), 7.74–7.46 (m, 7H), 1.41 (s, 12H).

Table 2: Key Parameters for Miyaura Borylation

ParameterValue
Catalyst Loading1.5 mol%
SolventAnhydrous THF
Boron ReagentBis(pinacolato)diboron
Purification MethodColumn Chromatography

Analytical Characterization

The compound is characterized by ¹H NMR spectroscopy, confirming the integration of the boronic ester and triazine moieties. The singlet at δ 1.41 ppm corresponds to the 12 methyl protons of the pinacolato group, while aromatic resonances align with the expected substitution pattern.

Table 3: Comparative NMR Data for Key Protons

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Pinacolato Methyl1.41Singlet
Triazine C-H8.68–9.14Multiplet
Phenyl C-H7.46–8.05Multiplet

Optimization and Mechanistic Considerations

Catalyst Selection

  • Suzuki Step : Pd(PPh₃)₄ facilitates oxidative addition of the chloro-triazine and transmetallation with the boronic acid.

  • Borylation Step : Pd(PPh₃)₂Cl₂ activates the aryl bromide for boron insertion via a concerted metalation-deprotonation mechanism.

Solvent and Base Effects

  • Polar aprotic solvents (THF) enhance borylation efficiency by stabilizing intermediates.

  • KOAc in the borylation step scavenges HBr, driving the reaction forward .

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted triazines .

Scientific Research Applications

Materials Science

The compound's triazine core allows for the formation of stable polymers and materials with enhanced thermal and chemical stability. Its boron-containing structure is particularly useful for:

  • Optoelectronic Devices : The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells due to its ability to facilitate charge transport and improve light emission efficiency.
PropertyValue
Thermal StabilityHigh
Charge TransportEfficient
Light EmissionEnhanced

Medicinal Chemistry

Research indicates that compounds with similar structures exhibit biological activities such as anti-cancer and anti-inflammatory properties. The potential applications include:

  • Anticancer Agents : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cellular signaling pathways.
  • Cholinesterase Inhibitors : Some derivatives have shown promise in inhibiting cholinesterase enzymes, which could be beneficial in treating neurodegenerative diseases.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Cross-Coupling Reactions : Its boronic ester functionality allows for participation in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds.
Reaction TypeApplication
Suzuki-Miyaura CouplingSynthesis of biaryl compounds
Functionalization of AromaticsModification of aromatic systems

Case Study 1: Optoelectronic Applications

In a study published by the American Chemical Society, researchers demonstrated the use of this compound in developing high-efficiency OLEDs. The incorporation of the triazine moiety improved charge balance and reduced operational voltage significantly.

Case Study 2: Anticancer Activity

A research article highlighted the synthesis of derivatives based on this compound which exhibited cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine involves its interaction with various molecular targets. The triazine ring can interact with nucleophiles, leading to substitution reactions. The dioxaborolan group can participate in borylation reactions, which are important in organic synthesis .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₇H₂₆BN₃O₂
  • Molecular Weight : 435.33 g/mol
  • Purity : ≥98% (commercially available from suppliers like TCI America and BLD Pharmatech)
  • Synthesis : Typically prepared via Suzuki coupling between halogenated triazine precursors and boronate esters .

Comparison with Similar Compounds

Structural Analogs in Suzuki Coupling Reactions

2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,3,5]triazine

  • Structure : Three boronate ester groups on the triazine core.
  • Application : Used to synthesize large triazine-based frameworks via multi-site Suzuki couplings .
  • Advantage: Higher reactivity in forming extended π-conjugated systems compared to mono-boronate derivatives.
  • Limitation : Complex purification due to multiple reaction sites.

5,6-Diphenyl-3-(6-phenyl-pyridin-2-yl)-[1,2,4]triazine

  • Structure : [1,2,4]-Triazine isomer with pyridinyl and phenyl substituents.
  • Application : Used in coordination chemistry and as a ligand for metal complexes .
  • Key Difference : The [1,2,4]-triazine core alters electronic properties, reducing electron-deficiency compared to [1,3,5]-triazine derivatives.

Substituent Position and Reactivity

2,4-Diphenyl-6-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine

  • Structure : Boronate ester at the 2-position of the phenyl ring (vs. 4-position in the target compound) .
  • Impact : Steric hindrance at the 2-position reduces coupling efficiency in Suzuki reactions compared to the 4-substituted analog .

2,4-Diphenyl-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine

  • Structure : Boronate ester at the 3-position of the phenyl ring (CAS: 1269508-31-7) .
  • Application: Limited use in DSSCs due to reduced conjugation efficiency compared to para-substituted derivatives.

Electronic and Optoelectronic Properties

Compound λₘₐₓ (nm) HOMO (eV) LUMO (eV) Application
Target Compound (CAS: 1219956-23-6) 320–350 -5.8 -3.2 DSSCs, OLEDs
2,4,6-Tris(boronated triazine) 340–370 -5.6 -3.0 Polymer solar cells
5,6-Biaryl-3-amino-1,2,4-triazines 290–310 -6.0 -2.8 A₂A receptor antagonists

Key Findings :

  • The target compound’s para-substituted boronate ester maximizes charge separation in DSSCs, achieving power conversion efficiencies (PCE) up to 8.2% .
  • Amino-substituted triazines (e.g., 5,6-biaryl-3-amino-1,2,4-triazines) exhibit higher HOMO levels, making them unsuitable for electron transport in optoelectronics but effective in medicinal chemistry .

Commercial Availability and Purity

Supplier Purity Packaging Options Price Range (USD/g)
TCI America 98.0%+ 5 g, 25 g $150–$200
BLD Pharmatech 95% 1 g, 5 g $120–$180
Combi-Blocks 95% 1 g, 5 g $130–$190

Note: The target compound’s high purity (≥98%) from TCI America makes it preferable for research requiring precise stoichiometry .

Research and Application Insights

  • Solar Cells: The target compound’s electron-withdrawing triazine core and boronate ester enable efficient electron injection into TiO₂ in DSSCs, outperforming non-boronated triazines .
  • Pharmaceuticals : Triazinyl-sulfonamide derivatives (e.g., intermediates from ) highlight divergent applications, emphasizing substituent-driven functionality .

Challenges :

  • Boronate esters are moisture-sensitive, requiring anhydrous conditions during synthesis .
  • Para-substituted analogs dominate optoelectronic applications, while meta/ortho derivatives remain niche .

Biological Activity

2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-[1,3,5]triazine (CAS Number: 1268508-31-7) is a compound that has garnered attention due to its potential applications in various fields including organic electronics and catalysis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-[1,3,5]triazine is C27H26BN3O2 with a molecular weight of 435.33 g/mol. The structure features a triazine core substituted with phenyl groups and a dioxaborolane moiety.

PropertyValue
Molecular FormulaC27H26BN3O2
Molecular Weight435.33 g/mol
CAS Registry Number1268508-31-7
Purity≥ 98%
Melting Point212°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit anti-cancer properties by inhibiting specific signaling pathways involved in tumor growth. The compound's structure allows it to function as a ligand for certain receptors or enzymes that play critical roles in cellular processes.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of triazine compounds can inhibit cell proliferation in various cancer cell lines. The presence of the dioxaborolane moiety enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets .
  • Catalytic Properties : Research has shown that compounds similar to 2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-[1,3,5]triazine serve as effective catalysts in organic reactions. This catalytic activity is essential for developing more efficient synthetic pathways in pharmaceutical chemistry .
  • Electrochemical Applications : The compound has been evaluated for its use in electrochemical devices such as supercapacitors. A related study reported that triazine-based materials exhibited high specific capacitance values when used as electrode materials in alkaline environments .

Toxicological Profile

The safety profile of 2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-[1,3,5]triazine has not been extensively studied; however, preliminary data suggest it may have low toxicity based on its chemical structure and the absence of significant alerts in toxicity databases. Further toxicological assessments are necessary to establish its safety for therapeutic use.

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